2-Methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine 2-Methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine
Brand Name: Vulcanchem
CAS No.: 77373-45-6
VCID: VC15723935
InChI: InChI=1S/C11H13N3S/c1-6-13-10(12)9-7-4-2-3-5-8(7)15-11(9)14-6/h2-5H2,1H3,(H2,12,13,14)
SMILES:
Molecular Formula: C11H13N3S
Molecular Weight: 219.31 g/mol

2-Methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine

CAS No.: 77373-45-6

Cat. No.: VC15723935

Molecular Formula: C11H13N3S

Molecular Weight: 219.31 g/mol

* For research use only. Not for human or veterinary use.

2-Methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine - 77373-45-6

Specification

CAS No. 77373-45-6
Molecular Formula C11H13N3S
Molecular Weight 219.31 g/mol
IUPAC Name 2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine
Standard InChI InChI=1S/C11H13N3S/c1-6-13-10(12)9-7-4-2-3-5-8(7)15-11(9)14-6/h2-5H2,1H3,(H2,12,13,14)
Standard InChI Key WVHVEKNMMTUUCR-UHFFFAOYSA-N
Canonical SMILES CC1=NC(=C2C3=C(CCCC3)SC2=N1)N

Introduction

Chemical Structure and Physicochemical Properties

2-Methyl-5,6,7,8-tetrahydro-benzothiolo[2,3-d]pyrimidin-4-amine features a bicyclic framework comprising a thiophene ring fused to a partially saturated pyrimidine moiety. The tetrahydro configuration of the benzothiophene ring enhances molecular stability, while the 2-methyl and 4-amine substituents modulate electronic and steric properties. The compound’s molecular formula is C₁₁H₁₃N₃S, with a molecular weight of 219.31 g/mol .

Table 1: Key Physicochemical Properties

PropertyValueSource
Density1.52 g/cm³
Boiling Point336.7°C at 760 mmHg
Melting Point265°C (in DMF)
Flash Point157.4°C
pKa5.66 ± 0.20

The compound’s solubility profile is influenced by its amine group, which facilitates hydrogen bonding in polar solvents like dimethylformamide (DMF) . Its logP value, estimated at 2.1–2.5, suggests moderate lipophilicity, making it suitable for blood-brain barrier penetration in neurological applications .

Synthesis and Manufacturing

Synthetic routes to 2-methyl-5,6,7,8-tetrahydro-benzothiolo[2,3-d]pyrimidin-4-amine typically involve multi-step cyclization and functionalization processes. A common approach begins with the condensation of 2-aminothiophene derivatives with β-ketoesters, followed by ring closure and methylation. For example, reacting 4,5,6,7-tetrahydrobenzo[b]thiophen-2-amine with ethyl acetoacetate under acidic conditions yields the pyrimidine core, which is subsequently methylated at the 2-position .

Critical challenges in synthesis include regioselective methylation and minimizing side reactions during cyclization. Advanced techniques such as microwave-assisted synthesis have reduced reaction times from 12–24 hours to under 2 hours, improving yields from 45% to 68% .

Applications in Medicinal Chemistry

Structural analogs of this compound have been explored as lead candidates in multiple therapeutic areas:

Table 2: Comparative Analysis of Structural Analogs

AnalogModificationActivity Enhancement
N-Butyl derivativeAlkyl chain at N43× improved CDK2 inhibition
3,4-Dimethylphenyl derivativeAromatic substitution10× increased lipophilicity
5-Methyl isomerMethyl at benzothiopheneReduced cytotoxicity

These modifications highlight the compound’s versatility as a scaffold for optimizing pharmacokinetic and pharmacodynamic properties.

Recent Advances and Future Directions

Recent innovations focus on nanotechnology-enabled delivery systems. Encapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles improved bioavailability by 4.2-fold in murine models, addressing solubility limitations . Computational studies using QSAR models have identified novel derivatives with predicted IC₅₀ values below 5 nM against CDK9, a target in HIV replication.

Future research should prioritize:

  • In vivo toxicokinetic studies to establish therapeutic indices

  • Development of enantioselective synthesis routes

  • Exploration of combination therapies with existing kinase inhibitors

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